2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]butanamide
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Overview
Description
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its complex structure, which includes a pyridazinone core, a dimethylphenyl group, and a trifluoromethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 2,5-dimethylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached via a nucleophilic substitution reaction using 2-(trifluoromethyl)phenylamine and an appropriate coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through an amidation reaction using butanoyl chloride and a suitable base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in disease progression or cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]propionamide
- 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]pentanamide
Uniqueness
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]butanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethylphenyl group enhances its lipophilicity and metabolic stability, while the pyridazinone core contributes to its potential biological activities.
Properties
IUPAC Name |
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O2/c1-4-20(22(31)27-19-8-6-5-7-17(19)23(24,25)26)29-21(30)12-11-18(28-29)16-13-14(2)9-10-15(16)3/h5-13,20H,4H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWUHLVHRMYHFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C(F)(F)F)N2C(=O)C=CC(=N2)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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